
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine
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Overview
Description
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a chemical compound with the molecular formula C16H22BrNO4S. It is a protected building block used in organic synthesis, particularly in the development of new drugs and materials. The compound is characterized by the presence of a piperidine ring, a bromobenzenesulfonyl group, and a tert-butoxycarbonyl (Boc) protecting group .
Preparation Methods
The synthesis of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced through a nucleophilic substitution reaction. .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common reagents used in these reactions include bases like triethylamine and pyridine, acids like trifluoroacetic acid, and nucleophiles such as amines and thiols. Major products formed from these reactions include deprotected piperidine derivatives and substituted sulfonyl compounds.
Scientific Research Applications
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine involves its role as a building block in organic synthesis. The compound’s molecular structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules. The Boc protecting group ensures the stability of the piperidine ring during these reactions, while the bromobenzenesulfonyl group provides a site for further functionalization .
Comparison with Similar Compounds
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-piperidone: This compound also contains a Boc-protected piperidine ring but lacks the bromobenzenesulfonyl group.
4-Bromobenzenesulfonyl chloride: This compound contains the bromobenzenesulfonyl group but lacks the piperidine ring.
The uniqueness of this compound lies in its combination of a Boc-protected piperidine ring and a bromobenzenesulfonyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZKFSDUCCEPDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449431 |
Source
|
Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226398-62-5 |
Source
|
Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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